molecular formula C7H15NO2S B1322461 N-tert-Butylcyclopropanesulfonamide CAS No. 630421-42-0

N-tert-Butylcyclopropanesulfonamide

Cat. No.: B1322461
CAS No.: 630421-42-0
M. Wt: 177.27 g/mol
InChI Key: JTZIZFSBVOHJQD-UHFFFAOYSA-N
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Description

N-tert-Butylcyclopropanesulfonamide is an organosulfur compound characterized by a cyclopropane ring attached to a sulfonamide group with a tert-butyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butylcyclopropanesulfonamide typically involves the reaction of cyclopropanesulfonyl chloride with tert-butylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Cyclopropanesulfonyl chloride+tert-ButylamineThis compound+Hydrochloric acid\text{Cyclopropanesulfonyl chloride} + \text{tert-Butylamine} \rightarrow \text{this compound} + \text{Hydrochloric acid} Cyclopropanesulfonyl chloride+tert-Butylamine→this compound+Hydrochloric acid

The reaction is usually performed in an inert solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butylcyclopropanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require strong bases or acids as catalysts.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.

Scientific Research Applications

N-tert-Butylcyclopropanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butylsulfonamide
  • Cyclopropanesulfonamide
  • tert-Butylamine

Uniqueness

N-tert-Butylcyclopropanesulfonamide is unique due to the presence of both a cyclopropane ring and a sulfonamide group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

N-tert-Butylcyclopropanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

The biological activity of this compound can be attributed to its structural components, particularly the sulfonamide group. This group is known for its ability to interact with various enzymes and proteins, potentially inhibiting their activity. The presence of the cyclopropane ring enhances the compound's structural rigidity, which may influence its binding affinity to biological targets. The formyl group associated with the sulfonamide can undergo transformations that modulate the compound's biological effects.

Key Mechanisms Include:

  • Enzyme Inhibition: The sulfonamide moiety may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Interaction: The compound could interact with specific receptors, altering their functions and influencing disease processes.
  • Structural Rigidity: The cyclopropane structure provides unique steric properties that enhance reactivity and specificity towards biological targets.

Comparative Studies

When compared to other sulfonamide derivatives, this compound exhibits unique properties due to its cyclopropane ring. This structural feature differentiates it from traditional sulfonamides, potentially enhancing its reactivity and application in various fields.

Compound TypeStructural FeaturesBiological Activity
Traditional SulfonamidesLinear structuresAntimicrobial properties
This compoundCyclopropane ringPotential enzyme inhibition and receptor modulation
N-(Tert-butyl)-1-(trifluoromethyl)cyclopropane-1-sulfonamideTrifluoromethyl substitutionEnhanced lipophilicity and biological activity

Case Studies and Research Findings

Numerous studies have investigated the biological activity of this compound. Below are notable findings from recent research:

  • Antimicrobial Properties:
    • A study evaluated the antimicrobial efficacy of various sulfonamides, including this compound, against bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential as an antimicrobial agent.
  • Anticancer Activity:
    • Research exploring the anticancer properties of this compound demonstrated its ability to induce apoptosis in cancer cell lines. The mechanism involved modulation of signaling pathways associated with cell survival and proliferation.
  • Enzyme Interaction Studies:
    • Investigations into the binding affinity of this compound to specific enzymes revealed competitive inhibition patterns, indicating its potential as a therapeutic agent in diseases where these enzymes play a crucial role.

Properties

IUPAC Name

N-tert-butylcyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c1-7(2,3)8-11(9,10)6-4-5-6/h6,8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZIZFSBVOHJQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626264
Record name N-tert-Butylcyclopropanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630421-42-0
Record name N-tert-Butylcyclopropanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of N-tert-butyl-(3-chloro)propylsulfonamide (2.14 g, 10.0 mmol) in THF (100 mL) was added n-BuLi (2.5 M in hexane, 8.0 mL, 20.0 mmol) at −78° C. The reation mixture was allowed to warm up to room temperature over period of 1 h. The volatiles were removed in vacuo. The residue was partitioned between EtOAC and water (200 mL, 200 mL). The separated organic phase was washed with brine, dried over Na2SO4, filtered and concentrated in vacuo. The residue was recrystallized from hexane to yield the desired product as a white solid (1.0 g, 56%).
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
56%

Synthesis routes and methods II

Procedure details

To a solution of N-tert-butyl-(3-chloro)propylsulfonamide (2.14 g, 10.0 mmol) in THF (100 mL) was added n-butyllithium (2.5M in hexane, 8.0 mL, 20.0 mmol) at −78° C. The reaction mixture was warmed to room temperature over a period of 1 hour and concentrated in vacuo. The concentrate was partitioned between ethyl acetate and water (200 mL, 200 mL). The organic phase was washed with brine, dried over Na2SO4, filtered and concentrated in vacuo. The concentrate was recrystallized from hexane to provide the desired product as a white solid (1.0 g, 56%). 1H NMR (CDCl3) δ 0.98-1.00 (m, 2H), 1.18-1.19 (m, 2H), 1.39 (s, 9H), 2.48-2.51 (m, 1H), 4.19 (br, 1H).
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
56%

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